molecular formula C19H24N2O6 B2813758 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid CAS No. 1042701-26-7

5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid

Cat. No.: B2813758
CAS No.: 1042701-26-7
M. Wt: 376.409
InChI Key: QYSWBUUPPFQFFZ-UHFFFAOYSA-N
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Description

5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid is a complex organic compound with a molecular formula of C19H24N2O6. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry, often associated with various biological activities. The presence of multiple oxo groups and a phenethyloxy moiety suggests potential reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Piperazine Core: Starting with a suitable piperazine derivative, such as 1-benzylpiperazine, the compound undergoes N-alkylation with 2-bromo-2-(phenethyloxy)acetone to introduce the phenethyloxyethyl group.

    Oxidation Steps: The intermediate is then subjected to oxidation reactions to introduce the oxo groups. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

    Final Coupling and Cyclization: The final step involves coupling the oxidized intermediate with a suitable pentanoic acid derivative, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups, potentially altering the compound’s biological activity.

    Substitution: The phenethyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Additional oxo derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its structure allows for the exploration of interactions with various biological targets.

Medicine

Medically, compounds with piperazine rings are often investigated for their potential as pharmaceuticals. This compound could be a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric conditions.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The phenethyloxy group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A simpler piperazine derivative with stimulant properties.

    2-(2-Phenylethyl)piperazine: Another piperazine derivative with potential biological activity.

    5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}hexanoic acid: A structurally similar compound with an extended carbon chain.

Uniqueness

5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of multiple oxo groups and the phenethyloxy moiety distinguishes it from simpler piperazine derivatives, potentially offering unique interactions with biological targets.

Properties

IUPAC Name

5-oxo-5-[3-oxo-2-[2-oxo-2-(2-phenylethoxy)ethyl]piperazin-1-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c22-16(7-4-8-17(23)24)21-11-10-20-19(26)15(21)13-18(25)27-12-9-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSWBUUPPFQFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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